(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid
Overview
Description
Scientific Research Applications
RJR-2403 oxalate has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the properties and functions of nicotinic acetylcholine receptors.
Mechanism of Action
Target of Action
RJR-2403 oxalate, also known as Rivanicline oxalate, is a potent and effective activator of human α4/β2 receptors . These receptors are a subtype of neuronal nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels widely expressed in both the central and peripheral nervous systems . The α4/β2 nAChRs play a crucial role in various physiological functions including learning, reinforcement, development, aging, and nociception .
Mode of Action
RJR-2403 oxalate interacts with its target, the α4/β2 nAChRs, by acting as an agonist . This means it binds to these receptors and activates them. The activation of these receptors by RJR-2403 oxalate is comparable to the activation by nicotine .
Pharmacokinetics
It’s known that the compound is soluble in water , which could influence its bioavailability and distribution in the body.
Result of Action
The activation of α4/β2 nAChRs by RJR-2403 oxalate leads to transient inward currents in these receptors . This means that the activation of these receptors leads to a brief increase in the flow of ions into the neuron, changing the neuron’s membrane potential and triggering the generation of an electrical signal.
Action Environment
The action, efficacy, and stability of RJR-2403 oxalate can be influenced by various environmental factors. For instance, the compound’s solubility in water could affect its distribution in the body and its ability to reach its target receptors Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
RJR-2403 Oxalate interacts primarily with α4/β2 nAChRs . It activates these receptors with an EC50 of approximately 16 μM . The interaction between RJR-2403 Oxalate and these receptors is believed to play a role in various physiological functions, including learning, reinforcement, development, aging, and nociception .
Cellular Effects
RJR-2403 Oxalate has been shown to activate α4/β2 nAChR channels heterologously expressed in Xenopus oocytes . This activation elicits a transient inward current in the α4/β2 nAChR . The compound’s influence on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, is largely tied to its activation of these receptors .
Molecular Mechanism
The molecular mechanism of RJR-2403 Oxalate involves its binding to and activation of α4/β2 nAChRs . This activation can lead to changes in gene expression and cellular signaling pathways
Temporal Effects in Laboratory Settings
The effects of RJR-2403 Oxalate have been observed over time in laboratory settings . The compound is stable and can be stored at room temperature for several weeks . In solution, it remains stable for up to four weeks at 4°C or three months at -20°C .
Dosage Effects in Animal Models
The effects of RJR-2403 Oxalate in animal models vary with dosage
Metabolic Pathways
Given its interaction with nAChRs, it is likely involved in cholinergic signaling pathways .
Preparation Methods
The synthesis of RJR-2403 oxalate involves the following steps:
Starting Material: The synthesis begins with the preparation of (E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine.
Reaction with Oxalic Acid: The intermediate is then reacted with oxalic acid to form the oxalate salt.
The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions with optimized conditions to maintain consistency and quality .
Chemical Reactions Analysis
RJR-2403 oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its activity.
Substitution: Substitution reactions can occur at the pyridine ring or the butenyl chain, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
RJR-2403 oxalate is unique in its high selectivity and potency for the α4β2 subtype of nicotinic acetylcholine receptors. Similar compounds include:
Nicotine: While nicotine also activates nicotinic receptors, it lacks the selectivity for the α4β2 subtype and has broader effects on other receptor subtypes.
Varenicline: This compound is another nicotinic receptor agonist used for smoking cessation, but it has different selectivity and pharmacokinetic properties compared to RJR-2403 oxalate.
Cytisine: Cytisine is a natural alkaloid that acts as a partial agonist at nicotinic receptors, with different selectivity and efficacy profiles.
RJR-2403 oxalate’s unique selectivity for the α4β2 subtype makes it a valuable tool for studying specific receptor functions and developing targeted therapies .
Properties
IUPAC Name |
(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.C2H2O4/c1-11-7-3-2-5-10-6-4-8-12-9-10;3-1(4)2(5)6/h2,4-6,8-9,11H,3,7H2,1H3;(H,3,4)(H,5,6)/b5-2+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIZFOAIQXMQHC-DPZBITMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=CC1=CN=CC=C1.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC/C=C/C1=CN=CC=C1.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632688 | |
Record name | Oxalic acid--(3E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220662-95-3 | |
Record name | Oxalic acid--(3E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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